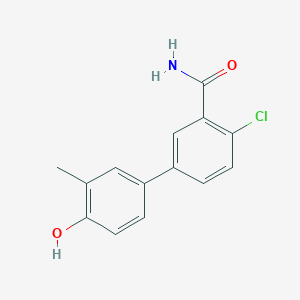
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (4-CMP-95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water and has a melting point of 180 °C. It is a derivative of phenol and is used as a reagent in various chemical reactions. 4-CMP-95 is a useful compound for the study of biochemical and physiological processes, as well as for the synthesis of various compounds.
科学的研究の応用
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 4-chloro-2-methylphenol, 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol, and 4-chloro-3-methylphenol. It is also used in the study of biochemical and physiological processes, such as enzymatic activity, protein-protein interactions, and signal transduction pathways.
作用機序
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a reagent used in chemical reactions. It reacts with other compounds to form new compounds. The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is dependent on the specific reaction that it is used in.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and phosphodiesterase. It has also been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation.
実験室実験の利点と制限
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, easy to use, and stable. However, it can be toxic in high concentrations, and it can be difficult to obtain in pure form.
将来の方向性
There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. It could be used to synthesize new compounds, such as derivatives of phenols. It could also be used in the study of biochemical and physiological processes, such as the effects of drugs on enzymes and signal transduction pathways. Additionally, it could be used to develop new anti-cancer drugs or to identify new targets for drug development. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成法
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with urea in an acidic medium. This reaction yields a mixture of 4-chloro-2-methylphenol and 3-carbamoyl-4-chlorophenol. The second step involves the selective oxidation of the 4-chloro-2-methylphenol to 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol.
特性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-6-9(3-5-13(8)17)10-2-4-12(15)11(7-10)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMCBZQMDZKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683992 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-22-6 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)








